5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one

描述

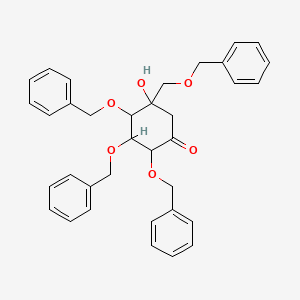

5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one (CAS: 115250-38-9) is a poly-substituted cyclohexanone derivative with a complex stereochemical framework. Its molecular formula is C₃₅H₃₆O₆, and it adopts the (2R,3S,4S,5S) configuration, featuring four phenylmethoxy (benzyloxy) groups and a hydroxymethyl substituent at position 5 . The compound is characterized by:

- High lipophilicity (LogP = 6.77), indicating strong membrane permeability .

- A polar surface area of 74.22 Ų, primarily due to oxygen-rich substituents .

- One hydrogen bond donor (the hydroxyl group) and six hydrogen bond acceptors .

This compound is utilized in biochemical research, particularly in antibody development and signal transduction studies, as evidenced by its inclusion in Santa Cruz Biotechnology’s catalog .

属性

IUPAC Name |

5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXHKWBUBUUEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-step Organic Synthesis Approach

The synthesis typically proceeds through the following key stages:

- Preparation of the cyclohexanone backbone: Often via aldol condensation or cyclization reactions involving suitable precursors such as cyclohexanone derivatives or substituted cyclohexanes.

- Protection and deprotection of hydroxyl groups: To prevent undesired side reactions during subsequent steps, hydroxyl groups are protected using benzyl or silyl protecting groups.

- Introduction of phenylmethoxy groups: Achieved through nucleophilic substitution reactions, where phenylmethanol derivatives are converted into phenylmethoxy groups via Williamson ether synthesis or similar methods, often requiring strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.

- Hydroxylation at specific positions: The hydroxyl group at position 5 is introduced or retained through oxidation or selective hydroxylation reactions, often under controlled conditions to maintain stereochemistry.

Key Reaction Conditions

- Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF), which facilitate nucleophilic substitutions and etherifications.

- Bases: Sodium hydride, potassium tert-butoxide, or sodium metal are used to deprotonate phenylmethanol derivatives, enabling nucleophilic attack on electrophilic centers.

- Temperature: Reactions are typically conducted at room temperature or under reflux conditions, with careful temperature control to favor stereoselectivity and minimize side reactions.

- Catalysts: Acidic or basic catalysts are employed depending on the step, with chiral catalysts sometimes used to enforce stereochemistry.

Purification Techniques

- Column chromatography: Using silica gel with hexane/ethyl acetate or other suitable solvent systems to separate the desired stereoisomer.

- Recrystallization: From solvents like ethanol or ethyl acetate to enhance purity.

- Chromatographic techniques: High-performance liquid chromatography (HPLC) for stereoisomer separation and purity assessment.

Industrial and Laboratory Synthesis Methods

Laboratory Synthesis

In laboratory settings, synthesis often involves:

- Protection of hydroxyl groups as benzyl ethers.

- Sequential etherification to install phenylmethoxy groups.

- Stereoselective reduction or oxidation steps to establish the correct stereochemistry.

- Use of chiral auxiliaries or catalysts to control stereochemistry during key steps.

Industrial Synthesis

Industrial production leverages:

- Continuous flow reactors to improve yield and reproducibility.

- Large-scale purification methods such as recrystallization and preparative chromatography.

- Optimized reaction conditions to minimize byproducts and maximize stereochemical fidelity.

Data Table Summarizing Preparation Parameters

化学反应分析

Types of Reactions

5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Strong bases like sodium hydride (NaH) and solvents like DMF.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The phenylmethoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

相似化合物的比较

Key Observations :

- Lipophilicity : The target compound’s LogP (6.77) is significantly higher than analogs like 60741-78-8 (LogP = 3.33) or 95068-24-9 (LogP ≈ 2.8), reflecting its enhanced lipid solubility due to bulky benzyloxy groups .

- Stereochemical Complexity : The target compound’s (2R,3S,4S,5S) configuration contrasts with simpler analogs like 35023-83-7, which lack stereocenters .

Key Differences :

- The target compound requires precise control of stereochemistry during benzyloxy group installation, whereas photochemical methods (e.g., compound 71) offer rapid synthesis but generate diastereomeric mixtures .

- Enol ether derivatives (e.g., 92251-17-7) are prone to hydrolysis, limiting their stability in aqueous environments .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves a multi-step approach starting with the cyclohexanone core. Critical steps include sequential benzylation to introduce phenylmethoxy groups and careful control of reaction conditions (e.g., anhydrous environment, inert gas atmosphere) to prevent side reactions. Protecting group strategies are essential to preserve the hydroxyl group during functionalization. Optimization may involve adjusting stoichiometry, temperature (e.g., 84–85°C for crystallization), and catalysts like Lewis acids .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry, particularly the [2R,3S,4S,5S] configuration .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (552.667 g/mol) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from non-polar solvents .

- HPLC : Assess purity (>95% recommended) using reverse-phase columns with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture, as hygroscopic degradation can alter reactivity. Use desiccants in storage cabinets. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stereochemical outcomes of derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G** basis sets are suitable for optimizing geometry .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways to guide solvent selection .

- Chirality Analysis : Use software like Gaussian or ORCA to model diastereomeric transition states and predict enantiomeric excess .

Q. How can contradictions in reported physical properties (e.g., melting point variations) be resolved?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis using standardized protocols (e.g., ’s conditions). Characterize batches via DSC (differential scanning calorimetry) to identify polymorphs and HPLC to quantify purity. Cross-validate melting points (84–85°C in pure form) with capillary methods .

Q. What strategies optimize regioselectivity during functionalization of the cyclohexanone core?

- Methodological Answer :

- Protecting Group Strategy : Temporarily block reactive hydroxyls with trimethylsilyl (TMS) groups to direct benzylation to specific positions .

- Steric and Electronic Effects : Use bulky bases (e.g., LDA) to deprotonate less hindered hydroxyls. Monitor regioselectivity via in-situ FTIR .

Q. How can researchers analyze stereochemical outcomes in derivatives using experimental techniques?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- NOESY NMR : Detect spatial proximity of protons to confirm stereochemical assignments .

- Circular Dichroism (CD) : Correlate CD spectra with computational models to assign absolute configurations .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation of dust/aerosols .

- Fire Safety : Equip labs with CO2 fire extinguishers; avoid water jets due to combustion risks (flash point: 214°C) .

- Waste Disposal : Neutralize residues with mild oxidants (e.g., KMnO4) before aqueous disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。